

Technical Guide: Spectroscopic Analysis of Hydrocortisone Phosphate Triethylamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Hydrocortisone phosphate triethylamine
CAS No.:	122764-80-1
Cat. No.:	B586801

[Get Quote](#)

Executive Summary

Hydrocortisone Phosphate Triethylamine (Hydrocortisone 21-phosphate triethylamine salt) is the organic amine salt form of the corticosteroid prodrug hydrocortisone phosphate. Unlike the sodium salt used in final parenteral formulations (Hydrocortisone Sodium Phosphate), the triethylamine (TEA) salt often serves as a lipophilic intermediate during synthesis or as a specific impurity reference standard (USP/EP) for quality control.

Accurate characterization requires a multi-modal spectroscopic approach to validate the steroid backbone, the integrity of the phosphate ester at position C21, and the stoichiometry of the triethylamine counter-ion.

Compound Identity:

- Chemical Name: Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-(phosphonoxy)-, (11)-, compd.[1][2] with

-diethylethanamine.[2]

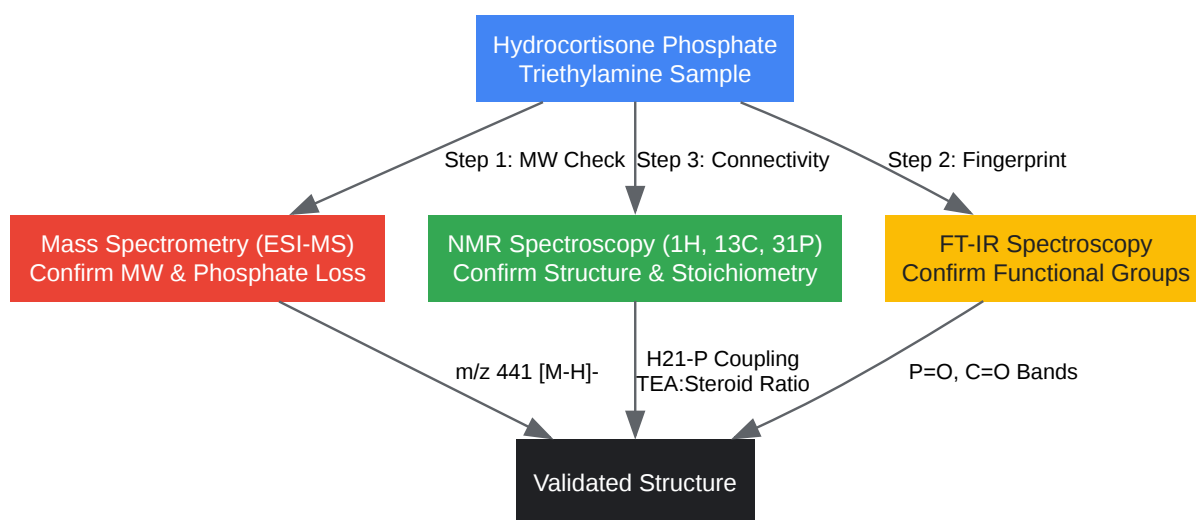
- Molecular Formula: $\text{ngcontent-ng-c1352109670}=\text{""_ngghost-ng-c1270319359}=\text{""}$ class="inline ng-star-inserted">

[3][4]

- Molecular Weight: 543.63 g/mol (Salt); 442.44 g/mol (Free Acid).
- CAS Number: 122764-80-1.[2][3][5][6][7]

Analytical Workflow

The following workflow outlines the logical sequence for full structural elucidation, ensuring self-validation at each step.



[Click to download full resolution via product page](#)

Figure 1: Integrated spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for this compound. It confirms the site of phosphorylation (C21), the stereochemistry (11

-OH), and the molar ratio of the triethylamine counter-ion.

Experimental Protocol

- Solvent: Deuterated Methanol () or Dimethyl Sulfoxide ().
is preferred to prevent hydroxyl proton exchange broadening, though allows observation of exchangeable protons.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual solvent peak.

¹H NMR Analysis

The spectrum is a superposition of the hydrocortisone steroid skeleton and the triethylamine cation.

Key Diagnostic Signals:

- C21-Methylene Protons (Critical): In hydrocortisone (free alcohol), these appear as an AB quartet or singlet around 4.1–4.2 ppm. In the phosphate ester, these protons shift downfield to 4.5–4.8 ppm and exhibit splitting due to coupling with the phosphorus nucleus (Hz).
- Triethylamine (TEA) Counter-ion:
 - Methyl (): Triplet at 1.25 ppm (

Hz).

- Methylene (): Quartet at 3.0–3.1 ppm.
- Stoichiometry: Integration of the TEA methylene (6H) vs. the C4 vinylic proton (1H) should yield a ratio consistent with a 1:1 salt (or specific stoichiometry if bis-TEA).
- Steroid Skeleton:
 - H4 (Vinylic): Singlet at 5.6–5.7 ppm.
 - H11 (): Multiplet/Broad singlet at 4.3–4.4 ppm.
 - C18/C19 Methyls: Singlets at 0.8–1.5 ppm.

P NMR Analysis

- Signal: A single resonance confirms the purity of the phosphate ester.
- Shift: Typically 0 to 5 ppm (relative to 85%), depending on pH and solvent. Inorganic phosphate impurity () would appear at a distinct shift.

Summary Table: Representative H NMR Data ()

Position	Type	Chemical Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
4	CH	5.65	s	-	Conjugated ketone (Ring A)
21		4.70	d/m		Diagnostic: Phosphorylation site
11	CH	4.38	m	-	11 -hydroxyl methine
TEA-CH2		3.10	q	7.3	Triethylamine (6H)
TEA-CH3		1.28	t	7.3	Triethylamine (9H)
19		1.45	s	-	Angular methyl
18		0.85	s	-	Angular methyl

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation. Since this is a salt, Electrospray Ionization (ESI) is ideal.

Experimental Protocol

- Ionization: ESI (Negative and Positive modes).
- Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Positive) or Ammonium Acetate (Negative).

- Direct Infusion: 5-10

L/min.

Interpretation

- Negative Mode (ESI-):
 - The phosphate group readily deprotonates.
 - Base Peak:

441.2

. This corresponds to the hydrocortisone phosphate anion (

).
 - Dimer:

883.4

.
- Positive Mode (ESI+):
 - May show the protonated free acid

at

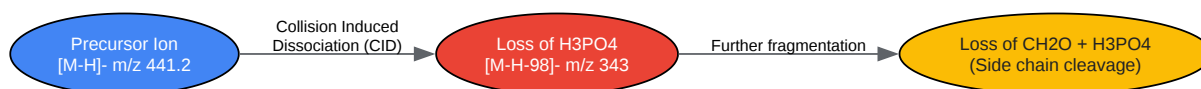
443.2 or the TEA adduct.
 - TEA Signal: Strong peak at

102.1

.
- Fragmentation (MS/MS of

441):

- Loss of Phosphate: A characteristic neutral loss of 98 Da () or 80 Da ().
- Steroid Backbone: Fragments corresponding to the steroid core (e.g., 327, related to cortisone/hydrocortisone loss of side chain).



[Click to download full resolution via product page](#)

Figure 2: Proposed ESI(-) fragmentation pathway for Hydrocortisone Phosphate.

Infrared (IR) Spectroscopy

IR is used primarily for "fingerprinting" against a reference standard.

Key Absorption Bands

Functional Group	Wavenumber ()	Description
O-H Stretch	3200–3400	Broad; Alcohol (C11, C17) and Phosphate -OH.
N-H+ Stretch	2500–2700	Broad, weak; Characteristic of triethylammonium salt.
C=O (Ketone)	1705–1720	C20 Ketone (Side chain).
C=O (Enone)	1640–1660	C3 Conjugated Ketone (Ring A).
P=O Stretch	1200–1250	Strong; Phosphate ester.
P-O-C Stretch	1000–1050	Strong; Aliphatic phosphate ester linkage.

References

- United States Pharmacopeia (USP). **Hydrocortisone Phosphate Triethylamine** Reference Standard. [2] USP Catalog No. 1320001. [Link](#)
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89971161, **Hydrocortisone phosphate triethylamine**. [Link](#)
- Hogg, J. A., et al. (1955). Esters of Hydrocortisone. Journal of the American Chemical Society. (Foundational chemistry of hydrocortisone esters).
- SpectraBase. Hydrocortisone Sodium Phosphate IR Spectrum. Wiley Science Solutions. (Reference for phosphate ester bands). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Hydrocortisone 21-phosphate | SIELC Technologies \[sielc.com\]](#)
- [2. Hydrocortisone phosphate triethylamine | C27H46NO8P | CID 89971161 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. klivon.com \[klivon.com\]](#)
- [4. store.usp.org \[store.usp.org\]](#)
- [5. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [6. Hydrocortisone Phosphate Triethylamine | CAS No- 122764-80-1 \[chemicea.com\]](#)
- [7. Hydrocortisone Phosphate Triethylamine - SRIRAMCHEM \[sriramchem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Hydrocortisone Phosphate Triethylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586801/docs#technical-guide-spectroscopic-analysis-of-hydrocortisone-phosphate-triethylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)